

NMR Characterization of Quinoline Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: quinoline-6-thiol

CAS No.: 100653-59-6

Cat. No.: S6553870

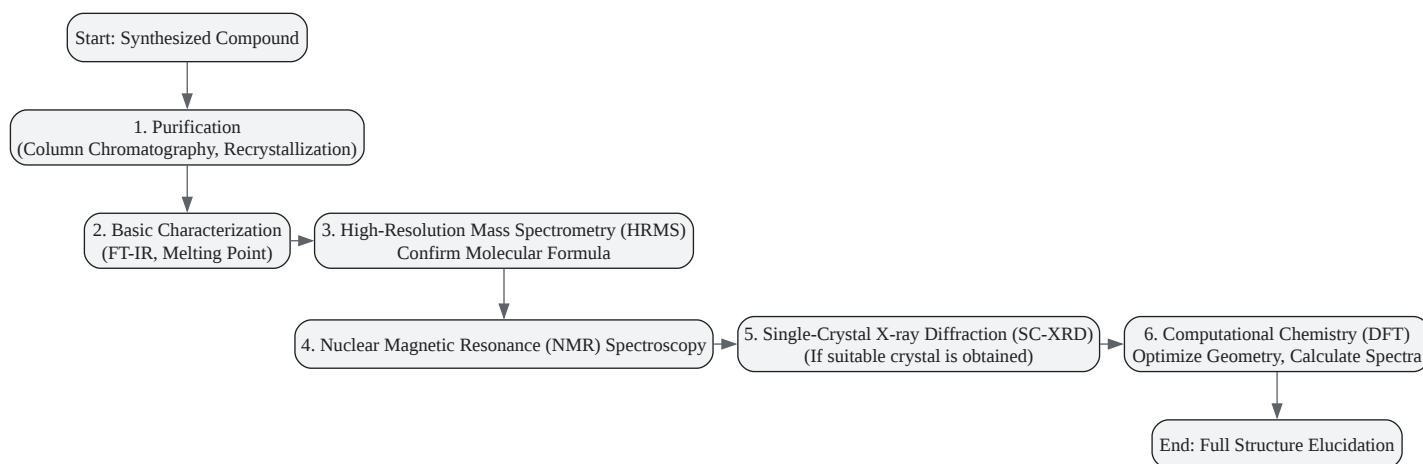
Get Quote

Although direct data for **quinoline-6-thiol** is unavailable, the following table summarizes NMR information for related structures, which can serve as a useful reference.

Compound Class / Core	Key NMR (1H) Characteristics (δ , ppm)	Key NMR (13C) Characteristics (δ , ppm)	Source Context
General Quinoline Core	Aromatic protons in the range of ~7.4-8.9 ppm [1].	-	Basic reference for quinoline ring protons.
Novel Quinoline Derivative (PQYA)	Aromatic protons: 6.92-8.45 ppm; imine proton (H-C=N): 8.95 ppm [2].	-	Shows the influence of an imine substituent.
Quinoline-Thiophene Schiff Base (QT)	Aromatic protons: 7.36-8.45 ppm [3].	-	Example of a Schiff base derivative.
Quinoline-Thiosemicarbazide Hybrids (QST1-14)	Three D2O-exchangeable NH protons: 10.52-9.46 ppm [4].	C=S signal: ~180.3-180.0 ppm [4].	Highlights the impact of a thiosemicarbazide side chain.

Experimental Protocol for Structure Elucidation

Based on the methodologies consistently applied across the search results for elucidating novel quinoline structures, you can adapt the following general workflow [2] [5] [4].



Click to download full resolution via product page

Sample Preparation and Purification

- **Purification:** Perform purification via column chromatography (e.g., using silica gel with hexane/ethyl acetate gradients) or recrystallization from suitable solvents to obtain a pure sample for analysis [2] [5].
- **Basic Characterization:** Acquire a Fourier-Transform Infrared (FT-IR) spectrum to identify functional groups like O-H, N-H, C=O, and C=S. The thiol (-SH) group may show a weak band around 2550-2600 cm^{-1} [6].

Spectroscopic Analysis

- **NMR Spectroscopy:** For your target compound, **quinoline-6-thiol**, pay special attention to:
 - **^1H NMR:** The proton of the -SH group is typically observed as a broad singlet between **1.0-3.0 ppm**, which disappears upon shaking with D_2O [6].

- **¹³C NMR**: The carbon bearing the sulfur (C-6) is expected to be significantly deshielded compared to other aromatic carbons.
- **High-Resolution Mass Spectrometry (HRMS)**: Use HRMS to confirm the exact mass and molecular formula (C₉H₇NS for **quinoline-6-thiol**) [4].

Advanced Structural Analysis

- **Single-Crystal X-ray Diffraction (SC-XRD)**: If you can grow a high-quality crystal, SC-XRD provides unambiguous confirmation of molecular structure, bond lengths, angles, and crystal packing [2] [5].
- **Computational Studies (DFT)**: Perform Density Functional Theory (DFT) calculations to optimize the molecular geometry and calculate theoretical NMR chemical shifts and IR spectra. Compare these with your experimental data to validate the structure [2] [4].

Research Recommendations

- **Focus Your Synthesis**: The scarcity of direct information on **quinoline-6-thiol** suggests it may be a novel or less common compound. Your work could provide a valuable reference for this specific molecule.
- **Plan Comprehensive Analysis**: Relying on a single technique is insufficient. The most robust structural proofs combine multiple methods, particularly NMR, HRMS, and ideally, X-ray crystallography [2] [4].
- **Leverage Computational Tools**: Use DFT calculations early in your analysis to predict the NMR spectrum of your proposed structure, which can help in assigning complex signals [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Quinoline(91-22-5) ¹H NMR spectrum [chemicalbook.com]
2. Synthesis, Structural Characterization, DFT Calculations ... [sciencedirect.com]
3. A simple quinoline-thiophene Schiff base turn-off ... [sciencedirect.com]
4. Novel Quinoline-Based Thiosemicarbazide Derivatives [pmc.ncbi.nlm.nih.gov]

5. Structural elucidation, Hirshfeld surface analysis, DFT, and ... [sciencedirect.com]

6. NMR Tables [chemdata.r.umn.edu]

To cite this document: Smolecule. [NMR Characterization of Quinoline Derivatives]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b6553870#quinoline-6-thiol-structure-elucidation-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com